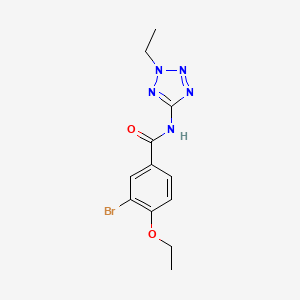![molecular formula C11H11ClN2OS B5754237 2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)
2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a thiazole derivative, which has been synthesized using various methods. The compound exhibits unique biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme. The inhibition of COX-2 enzyme leads to the reduction of prostaglandin synthesis, which is responsible for the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects:
The compound exhibits unique biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. The compound has also been found to exhibit antitumor activity, which makes it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It exhibits potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. The compound has also been found to exhibit antitumor activity, which makes it a potential candidate for the treatment of cancer. However, the compound has certain limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. The compound is also unstable in acidic conditions, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one. One of the future directions is to study the mechanism of action of the compound in more detail. Another future direction is to develop new analogs of the compound with improved properties. The compound can also be studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, the compound can be studied for its potential applications in the field of agriculture as a pesticide or herbicide.
Conclusion:
2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound exhibits unique biochemical and physiological effects, which make it a promising candidate for further research. The compound has several advantages for lab experiments, but it also has certain limitations. There are several future directions for the research on the compound, which can lead to the development of new drugs and other applications.
Méthodes De Synthèse
The synthesis of 2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been achieved through various methods. One of the commonly used methods involves the reaction of 2-aminothiazole with 3-chloro-4-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2-aminothiazole with 3-chloro-4-methylbenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of medicine. It exhibits potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. The compound has also been found to exhibit antitumor activity, which makes it a potential candidate for the treatment of cancer.
Propriétés
IUPAC Name |
2-(3-chloro-N,4-dimethylanilino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7-3-4-8(5-9(7)12)14(2)11-13-10(15)6-16-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQLETZLSXPGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C2=NC(=O)CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)

![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)

![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)

![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)



![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)